Deuterium Exchange with Raney Nickel Catalyst: This method, described in ["An efficient and scalable process to produce morpholine-d8"] [], utilizes deuterium oxide (D2O) as the deuterium source and Raney nickel as a catalyst. The reaction proceeds in a single pot, allowing for a near-complete exchange of all methylene hydrogens in Morpholine with deuterium atoms. This approach is efficient, scalable, and considered relatively safe.
Synthesis from Deuterated Precursors: An alternative method involves the synthesis of Morpholine-d8 from deuterated starting materials. This approach is described in ["Synthesis of deuterium-labelled N,N-dimethyl-morpholinium- and N-methyl-N-ethyl-morpholinium- 7,7,8,8-tetracyanoquinodimethane complexes"] []. Although this approach might offer more control over the specific positions of deuterium incorporation, it may require multiple steps and specialized reagents.
Drug Metabolism Studies: Morpholine-d8 is a valuable tool for investigating the metabolic fate of drugs containing the Morpholine moiety. As described in ["Synthesis of deuterium, tritium, and carbon‐14 labeled BIRB 796, a p38 MAP kinase inhibitor"] [], deuterated analogs of drugs, like the p38 MAP kinase inhibitor BIRB 796, help elucidate metabolic pathways and identify metabolites.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: